17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol
Overview
Description
“17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol” is a metabolite of the anabolic steroid and illegal growth promoters Norethandrolone and Ethylestrenol . It is a useful biological marker for detecting abuse of these growth promoters . This compound belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics .
Molecular Structure Analysis
The molecular formula of “17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol” is C20H34O3 . Its molecular weight is 322.40 g/mol .Scientific Research Applications
Environmental Impact and Aquatic Toxicity
- Aquatic Predicted No-Effect Concentration for Synthetic Hormones : Caldwell et al. (2008) conducted a study on 17alpha-Ethinyl estradiol (EE2), a synthetic estrogen similar in structure to the compound , to derive a predicted no-effect concentration (PNEC) for EE2 in surface water. They identified reproduction in fish as the most sensitive endpoint in aquatic species, concluding a PNEC of 0.35 ng/L for EE2. This study highlights the environmental impact of synthetic hormones on aquatic ecosystems and the importance of monitoring their levels to protect aquatic life (Caldwell et al., 2008).
Pharmacological and Therapeutic Applications
- Anabolic-Androgenic Steroid Research : A review by Pavlatos et al. (2001) on Oxymetholone, a 17alpha-alkylated anabolic-androgenic steroid and synthetic derivative of testosterone, explores its pharmacokinetics, clinical applications, and adverse effects. Though focused on a different compound, this review provides insights into the potential medical uses and effects of synthetic steroids, which could be relevant for understanding the applications of 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol in medical research and therapy (Pavlatos et al., 2001).
Endocrine Disruption and Environmental Contaminants
- Synthetic Estrogens in Aquatic Ecosystems : Silva and Silva (2020) reviewed the presence and effects of synthetic estrogens, including 17alpha-ethinylestradiol (EE2), in aquatic ecosystems. Their findings underscore the importance of monitoring and managing the environmental release of synthetic hormones to mitigate their impact on wildlife and ecosystems. This work aligns with the broader context of research on compounds like 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol, emphasizing the need for environmental stewardship in the use and disposal of synthetic hormones (Silva & Silva, 2020).
Future Directions
properties
IUPAC Name |
(3R,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBNWXDDDXQJOQ-GAXNORQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CC[C@H](C4)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024451 | |
Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
CAS RN |
6961-15-5 | |
Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-61713 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17.ALPHA.-ETHYL-5.ALPHA.-ESTRANE-3.ALPHA.,17.BETA.-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41JO2BDJ1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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